molecular formula C13H14N2O4 B11464068 1-(4-methoxyphenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-methoxyphenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B11464068
M. Wt: 262.26 g/mol
InChI Key: NMJDBIBOYMAZRC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that belongs to the pyrimidinetrione family This compound is characterized by the presence of a pyrimidine ring fused with a phenethyl group substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 4-methoxyphenethylamine with barbituric acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Methoxyphenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 1-(4-Chlorophenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 1-(4-Nitrophenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Comparison: 1-(4-Methoxyphenethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy-substituted compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H14N2O4/c1-19-10-4-2-9(3-5-10)6-7-15-12(17)8-11(16)14-13(15)18/h2-5H,6-8H2,1H3,(H,14,16,18)

InChI Key

NMJDBIBOYMAZRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)CC(=O)NC2=O

Origin of Product

United States

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